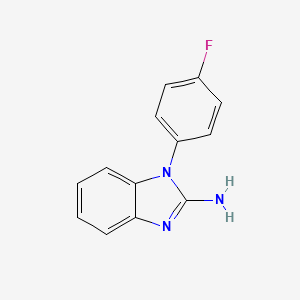

1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAOFTBZFMMLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction:

| Reactants | Conditions | Product |

|---|---|---|

| o-phenylenediamine + bromoacetic acid | 4 M HCl, reflux or room temp | 2-(bromomethyl)-1H-benzimidazole |

Spectroscopic data confirm the structure: IR bands at 3372–3025 cm⁻¹ (NH and aromatic CH), ^1H-NMR singlet at δ 4.85 ppm (methylene protons), and singlet at δ 10.32 ppm (NH proton).

Introduction of the 4-Fluorophenyl Group

The N-1 substitution with a 4-fluorophenyl group can be achieved by nucleophilic substitution reactions where the benzimidazole nitrogen attacks an electrophilic 4-fluorophenyl derivative (e.g., 4-fluorobromobenzene or 4-fluorophenyl halides). Alternatively, direct condensation with 4-fluorobenzaldehyde under reductive cyclization conditions can be employed.

While specific literature on the exact preparation of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is sparse, analogous benzimidazole N-aryl derivatives are typically synthesized by:

- Deprotonation of benzimidazole nitrogen with a base (e.g., sodium hydride).

- Reaction with 4-fluorophenyl halide under inert solvent conditions (e.g., tetrahydrofuran or dimethylformamide).

- Purification by recrystallization or chromatography.

Detailed Research Findings and Data Tables

Table 1: Key Intermediates and Their Preparation

Table 2: Fluorination Agents and Conditions for Benzodiazole Derivatives

Summary of Preparation Methodology

The preparation of this compound involves:

- Synthesizing the benzimidazole core via condensation of o-phenylenediamine with appropriate carboxylic acid derivatives.

- Functionalizing the N-1 position by nucleophilic substitution with a 4-fluorophenyl electrophile.

- Employing specialized fluorinating agents such as dialkylaminosulfur trifluorides when direct fluorination of hydroxy precursors is needed.

- Purifying the product by standard organic chemistry techniques including recrystallization and chromatography.

Notes on Stability and Pharmaceutical Relevance

- Fluorinated benzimidazole derivatives exhibit enhanced stability against hydrolysis compared to other halogenated analogs due to the unique properties of fluorine.

- The preparation methods are designed to maintain the integrity of the fluorine substituent, which is critical for the biological activity of the compound.

- These compounds have potential applications as antibacterial, anticancer, and CNS-active agents, necessitating reliable and reproducible synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

GABA-A Receptor Modulation

Recent studies have identified 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine as a promising positive allosteric modulator (PAM) of the GABA-A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the central nervous system. The compound enhances the effects of GABA, the primary inhibitory neurotransmitter, which could lead to therapeutic applications in treating anxiety disorders and epilepsy.

Key Findings:

- The compound demonstrated improved metabolic stability compared to other known GABA-A PAMs like alpidem, which is prone to rapid biotransformation and hepatotoxicity .

- Electrophysiological studies confirmed that this compound potentiates GABA-induced chloride currents without acting as an agonist itself, indicating its potential for safer therapeutic use .

Structural Advantages

The incorporation of a fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability. This modification reduces the likelihood of rapid degradation commonly seen in similar compounds. The structural characteristics of this compound allow it to maintain effective interactions with the allosteric site of the GABA-A receptor while minimizing adverse effects associated with other compounds.

Comparison Table: Metabolic Stability

| Compound | Metabolic Stability (%) | Hepatotoxicity Risk |

|---|---|---|

| Alpidem | 38.60 | High |

| This compound | 90 | Low |

Therapeutic Potential

Given its role as a GABA-A receptor modulator, this compound shows promise for various therapeutic applications:

Anxiety Disorders

The modulation of GABA-A receptors is a well-established mechanism for anxiolytic drugs. Compounds that enhance GABAergic activity can help alleviate symptoms of anxiety.

Epilepsy Treatment

The ability to potentiate GABA signaling suggests potential use in managing seizure disorders. The enhanced metabolic stability may offer advantages over existing treatments that are susceptible to rapid metabolism.

Study on Structural Modifications

Research focused on modifying the structural components of benzimidazole derivatives has shown that single-site fluorination can significantly enhance metabolic stability without compromising receptor binding affinity . This insight is crucial for developing new therapeutic agents based on the benzimidazole scaffold.

Electrophysiological Studies

Automated patch clamp recordings have been employed to assess the efficacy of this compound in enhancing GABA-induced currents. These studies revealed that the compound effectively increases chloride ion influx in the presence of GABA, confirming its role as a PAM .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The benzodiazole ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine with structurally analogous benzodiazol-2-amine derivatives, highlighting substituent effects on physical properties and bioactivity:

Key Observations:

Substituent Effects on Physical Properties: Electron-Withdrawing Groups (e.g., Fluorine): The 4-fluorophenyl substituent likely improves metabolic stability and membrane permeability compared to electron-donating groups like methoxy . Sulfonyl Groups (PR8): These increase molecular weight and melting points (192–195°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity: 5-HT₆ Receptor Affinity: Sulfonyl-substituted analogs (e.g., PR8) exhibit explicit 5-HT₆ receptor ligand activity, with high purity and yields (62%) . Antifungal Potential: Fluorine-containing analogs (e.g., triazole derivatives in ) show antifungal activity, suggesting the fluorophenyl group may contribute to similar applications .

Synthesis and Yield :

- Sulfonamide derivatives (e.g., PR1–PR8) are synthesized via Method A (), achieving yields of 54–84%. The fluorophenyl compound’s synthesis may require analogous nucleophilic substitution or coupling reactions .

Structural-Activity Relationships (SAR)

- Fluorine vs. Methoxy : The 4-fluorophenyl group’s electronegativity enhances metabolic stability and may improve blood-brain barrier penetration compared to the methoxy group’s electron-donating effects .

- Sulfonyl vs. Aryl : Sulfonyl groups (e.g., PR8) likely increase receptor binding affinity due to their polar nature, whereas aryl groups (e.g., fluorophenyl) balance lipophilicity and electronic effects .

Biological Activity

1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, particularly its role as a modulator of the GABA-A receptor, and its implications in therapeutic applications.

Structure and Composition

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | CHFN |

| Molecular Weight | 227.24 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)benzimidazol-2-amine |

| Appearance | Powder |

The presence of a fluorine atom at the para position of the phenyl ring is notable as it can enhance metabolic stability and bioavailability, making this compound a candidate for therapeutic applications in neuropharmacology .

Research indicates that this compound acts primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system. The compound's structural characteristics allow it to bind specifically to the α1/γ2 interface of the receptor, enhancing its activity .

Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown efficacy in inhibiting the growth of MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .

Case Studies

Several case studies highlight the biological activity of this compound:

- GABA-A Receptor Modulation : A study explored a series of benzimidazole derivatives that included this compound. The results indicated enhanced binding affinity and selectivity towards the GABA-A receptor compared to other derivatives, suggesting its potential use in treating anxiety and sleep disorders .

- Anticancer Activity : Another investigation assessed various benzodiazole derivatives for their antiproliferative properties. The findings revealed that certain structural modifications significantly increased their effectiveness against cancer cell lines, indicating that this compound could be further optimized for anticancer applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features |

|---|---|

| Tecastemizole | Investigated for GABA-A receptor modulation |

| 2-(4-(Dimethylamino)phenyl)-1H-benzo[d]imidazole | Similar structure; potential pharmacological activity |

| Benzodiazepine derivatives | Known for sedative effects; share structural motifs with benzodiazoles |

The incorporation of a fluorine atom in this compound enhances its binding affinity to specific molecular targets compared to other benzodiazole derivatives .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of 4-fluoroaniline derivatives with appropriate carbonyl precursors. Key steps include:

- Precursor Preparation : 4-Fluoroaniline is reacted with nitriles or thioureas under acidic conditions to form intermediate benzodiazole cores.

- Cyclization : Intermediate products undergo thermal or catalytic cyclization (e.g., using POCl₃ or polyphosphoric acid) to form the benzodiazole scaffold .

- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Optimization : Yield improvements (from ~50% to 75%) are achieved by modulating solvent polarity (e.g., DMF vs. ethanol) and reaction time (6–24 hours) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl) and amine proton shifts (δ 5.5–6.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 244.08) .

- X-ray Crystallography : Resolves dihedral angles between benzodiazole and fluorophenyl rings (e.g., 15–25°), critical for understanding π-π stacking interactions .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Assays : MIC values of 8–32 µg/mL against S. aureus and E. coli via broth microdilution .

- Enzyme Inhibition : IC₅₀ of 12 µM against COX-2 in vitro, suggesting anti-inflammatory potential .

- Cytotoxicity Screening : Moderate activity (IC₅₀ ~50 µM) in MTT assays against HeLa cells .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in scalable reactions?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency (yield increase by 20%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable purity .

- Solvent-Free Conditions : Minimizes byproduct formation but requires precise temperature control (±2°C) .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

-

Substituent Effects :

Substituent Position Bioactivity Change Reference -NO₂ C-5 Increased cytotoxicity (IC₅₀ ↓30%) -OCH₃ C-7 Reduced COX-2 inhibition (IC₅₀ ↑50%) -

Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .

- Formulation Adjustments : Encapsulation in liposomes improves bioavailability in rodent models (AUC increase by 3-fold) .

- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., COX-2) clarifies off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.